molecular formula C16H12N4Na3O9S2 B10817244 CID 131850547

CID 131850547

Cat. No.: B10817244
M. Wt: 537.4 g/mol
InChI Key: RHKOFJVEQBGAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 131850547 is a chemical compound cataloged in PubChem with a distinct structure and functional properties. The compound’s mass spectrum (Figure 1D in ) provides critical insights into its fragmentation patterns, which are essential for structural elucidation and differentiation from analogs. This compound is noted for its role in chemical dimerization and intracellular manipulation, particularly in protein localization studies, due to its cell-permeant and photocleavable properties .

Properties

Molecular Formula

C16H12N4Na3O9S2

Molecular Weight

537.4 g/mol

InChI

InChI=1S/C16H12N4O9S2.3Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);;;

InChI Key

RHKOFJVEQBGAMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.[Na].[Na].[Na]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally comparable to CID 131850547:

Biotinylated α-Methylnitrobenzylrapamycin
  • Structure : Contains a biotin moiety and a nitrobenzyl caging group.
  • Function : Enables spatial control of small GTPase activity but requires extracellular photolytic cleavage for activation .
  • Limitations : Lacks intrinsic cell permeability; dependent on external processing for intracellular delivery.
pRap (Photocaged Rapamycin Derivative)
  • Structure: Noncovalent photocleavable dimerizer derived from rapamycin.
  • Function : Releases diffusible rapamycin upon UV exposure, enabling temporal control of dimerization .
  • Limitations : High diffusibility reduces spatial precision in target manipulation.
This compound
  • Structure : Presumed to include a haloalkane or benzylguanine group for SNAP-/HaloTag binding, based on its application in protein dimerization .
  • Function : Combines cell permeability with photocleavability, enabling intracellular activation without external processing.
  • Advantages : Direct intracellular manipulation, enhanced spatial resolution, and reduced off-target effects compared to analogs.

Comparative Data Table

Property This compound Biotinylated α-Methylnitrobenzylrapamycin pRap
Cell Permeability High (intracellular activation) Low (requires extracellular cleavage) Moderate
Photocleavability Yes Yes Yes
Spatial Precision High Moderate (limited by biotin targeting) Low (high diffusibility)
Application Protein localization, intracellular manipulation Extracellular-targeted GTPase control Temporal dimerizer release
Key Reference

Mechanistic Differentiation

  • This compound : Utilizes photocleavage to release active dimerizers intracellularly, bypassing membrane transport limitations .
  • Biotinylated α-Methylnitrobenzylrapamycin : Relies on biotin-avidin interactions for extracellular targeting, necessitating UV exposure outside the cell for activation .
  • pRap : Provides temporal control but lacks spatial specificity due to rapid diffusion post-activation .

Q & A

Q. How to structure a manuscript for high-impact journals when reporting on this compound?

  • Methodological Answer :
  • Abstract : Highlight novelty (e.g., "first synthesis of enantiopure this compound").
  • Results/Discussion : Use subheadings to separate key findings (e.g., "Thermodynamic Stability," "Biological Activity").
  • Supporting Information : Include crystallographic data (CIF files) and spectral charts.
  • Follow journal-specific instructions (e.g., Beilstein Journal of Organic Chemistry’s 5-compound limit) .

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